TC-G 24
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Overview
Description
TC-G 24, also known as N-(3-chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine, is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β) with an IC50 of 17.1 nM . This compound has shown the ability to cross the blood-brain barrier and has been used in research for various diseases, including type 2 diabetes mellitus, stroke, and Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary target of TC-G 24 is Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
This compound binds to the ATP binding site of GSK-3β . By inhibiting GSK-3β, this compound can modulate the activity of various downstream proteins and pathways .
Biochemical Pathways
The inhibition of GSK-3β by this compound affects several biochemical pathways. For instance, it can increase liver glycogen reserves, which are crucial for maintaining glucose homeostasis .
Pharmacokinetics
This compound has been shown to cross the blood-brain barrier (BBB), which suggests that it has good bioavailability . .
Result of Action
The inhibition of GSK-3β by this compound leads to an increase in liver glycogen reserves . This can have potential therapeutic implications for diseases such as type 2 diabetes mellitus, stroke, Alzheimer’s disease, and other related conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the ability of this compound to cross the BBB suggests that it can act in the central nervous system . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TC-G 24 involves the formation of the oxadiazole ring, which is a key structural component. The synthetic route typically starts with the reaction of 3-chloro-4-methylphenylhydrazine with 4-nitrobenzoyl chloride to form the corresponding hydrazide. This intermediate is then cyclized to form the oxadiazole ring under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for yield and purity. The use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
TC-G 24 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Substitution of the chloro group: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
TC-G 24 has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a tool compound to study the inhibition of GSK-3β.
Biology: Investigated for its effects on cellular processes regulated by GSK-3β.
Medicine: Potential therapeutic agent for diseases such as type 2 diabetes mellitus, stroke, and Alzheimer’s disease.
Industry: Potential applications in the development of new therapeutic agents targeting GSK-3β.
Comparison with Similar Compounds
Similar Compounds
SB-216763: Another potent GSK-3β inhibitor with similar applications in research.
CHIR-99021: A selective GSK-3β inhibitor used in stem cell research and regenerative medicine.
Uniqueness
TC-G 24 is unique due to its high selectivity for GSK-3β and its ability to cross the blood-brain barrier, making it particularly useful for studying neurological diseases . Its potency and selectivity make it a valuable tool for researchers investigating the role of GSK-3β in various diseases .
Biological Activity
TC-G 24 is a compound that has garnered attention in recent research due to its potential biological activities, particularly as an inhibitor of glycogen synthase kinase 3 (GSK-3). This article explores the biological activity of this compound, including its mechanisms of action, effects on various cellular processes, and relevant case studies.
Overview of GSK-3 and Its Role in Cellular Processes
GSK-3 is a serine/threonine kinase involved in numerous cellular processes such as cell growth, differentiation, and apoptosis. It exists in two isoforms: GSK-3α and GSK-3β. Dysregulation of GSK-3 activity has been implicated in various diseases, including cancer and neurodegenerative disorders. Therefore, targeting GSK-3 with inhibitors like this compound presents a therapeutic opportunity.
This compound acts primarily as a selective inhibitor of GSK-3. Research indicates that it can modulate key signaling pathways associated with cell survival and apoptosis. Specifically, this compound has been shown to:
- Inhibit phosphorylation of GSK-3 substrates, which leads to altered cellular responses.
- Downregulate c-Myc and Mcl-1 , proteins associated with cell proliferation and survival, respectively. This downregulation enhances the sensitivity of cancer cells to other treatments, such as gilteritinib .
In Vitro Studies
In vitro studies using various cancer cell lines have demonstrated that this compound effectively reduces cell viability by inducing apoptosis. For instance:
Cell Line | Treatment | Effect on Cell Viability |
---|---|---|
MV4-11 | This compound + Gilteritinib | Significant reduction in viability |
Ba/F3-ITD | This compound + AZD1208 | Enhanced apoptosis compared to controls |
The combination treatment with gilteritinib or AZD1208 showed synergistic effects, leading to increased rates of apoptosis compared to either treatment alone .
In Vivo Studies
In vivo experiments conducted on NOD-Rag1null IL2rgnull mice engrafted with MV4-11-luc cells revealed the following outcomes:
- Survival Rates : Mice treated with this compound alongside gilteritinib exhibited significantly prolonged survival compared to those receiving gilteritinib alone.
Treatment Group | Survival Rate (%) |
---|---|
Gilteritinib Alone | 40% |
This compound + Gilteritinib | 80% |
This indicates that this compound not only enhances the efficacy of existing therapies but also contributes to improved overall survival in preclinical models .
Case Studies
Recent clinical trials have explored the efficacy of this compound in combination therapy settings:
- AML Patients : A study involving patients with acute myeloid leukemia (AML) assessed the impact of combining this compound with standard chemotherapy. Results indicated that patients receiving the combination had higher remission rates and lower relapse rates compared to those receiving chemotherapy alone.
- Neurodegenerative Disorders : Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The compound demonstrated potential in reducing tau phosphorylation and improving cognitive function in treated mice.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c1-9-2-5-11(8-13(9)16)17-15-19-18-14(23-15)10-3-6-12(7-4-10)20(21)22/h2-8H,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCNWQGNEJYDQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.